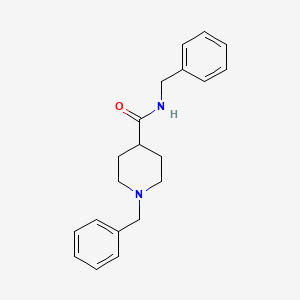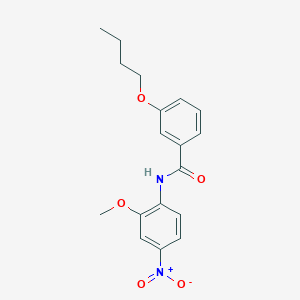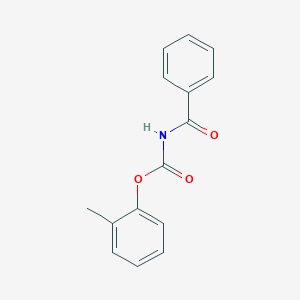
2-methylphenyl benzoylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylphenyl benzoylcarbamate, also known as O-Methyl-O-(2-methylphenyl) carbamate, is a widely used compound in scientific research. This compound is a carbamate derivative that is commonly used as a cholinesterase inhibitor. It has been found to have various applications in scientific research, including its use in the development of new drugs for the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-methylphenyl benzoylcarbamate involves its ability to inhibit cholinesterase enzymes. Cholinesterase enzymes are responsible for breaking down acetylcholine, a neurotransmitter that is essential for proper brain function. By inhibiting these enzymes, 2-methylphenyl benzoylcarbamate increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methylphenyl benzoylcarbamate include its ability to improve cognitive function by increasing the levels of acetylcholine in the brain. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage. In addition, 2-methylphenyl benzoylcarbamate has been found to have anti-inflammatory properties, which can reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methylphenyl benzoylcarbamate in lab experiments is its ability to inhibit cholinesterase enzymes, which can be useful in the development of new drugs for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-methylphenyl benzoylcarbamate in scientific research. One potential direction is the development of new drugs for the treatment of neurodegenerative diseases. This compound has been found to be a potent cholinesterase inhibitor and may be useful in the development of new drugs that can improve cognitive function in patients with neurodegenerative diseases. Another potential direction is the use of this compound in the development of new antioxidants and anti-inflammatory drugs. Overall, the future of 2-methylphenyl benzoylcarbamate in scientific research is promising, and further studies are needed to fully understand its potential applications.
Conclusion:
In conclusion, 2-methylphenyl benzoylcarbamate is a widely used compound in scientific research. Its ability to inhibit cholinesterase enzymes makes it a useful tool in the development of new drugs for the treatment of neurodegenerative diseases. In addition, its antioxidant and anti-inflammatory properties make it a promising compound for the development of new drugs that can protect cells from oxidative damage and reduce inflammation in the brain. While there are limitations to its use in lab experiments, the future of 2-methylphenyl benzoylcarbamate in scientific research is promising, and further studies are needed to fully understand its potential applications.
Synthesemethoden
2-methylphenyl benzoylcarbamate can be synthesized through the reaction of 2-methylphenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product can then be reacted with methyl isocyanate to form 2-methylphenyl benzoylcarbamate. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-methylphenyl benzoylcarbamate has been found to have various applications in scientific research. One of the main applications of this compound is its use as a cholinesterase inhibitor. Cholinesterase inhibitors are used in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-methylphenyl benzoylcarbamate has been found to be a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
(2-methylphenyl) N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11-7-5-6-10-13(11)19-15(18)16-14(17)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPXYKWCLGYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

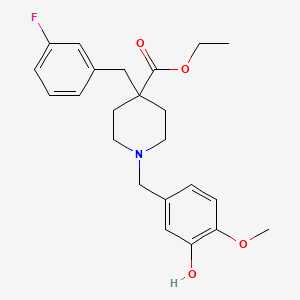
![N-(2-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5200822.png)
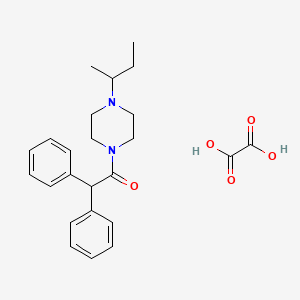
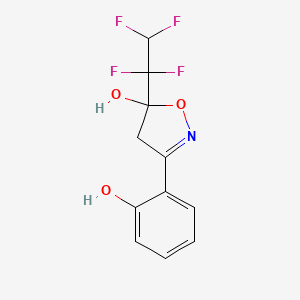
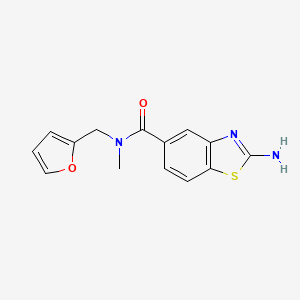
![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5200865.png)
![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
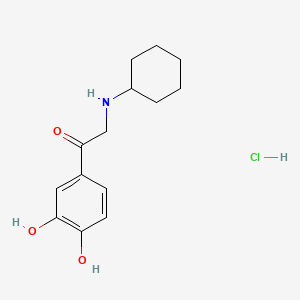
![N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5200906.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5200913.png)
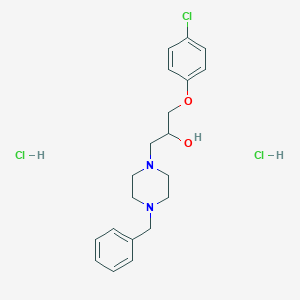
![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)
